molecular formula C7H3Cl3O B031103 2,4-Dichlorobenzoyl chloride CAS No. 89-75-8

2,4-Dichlorobenzoyl chloride

Cat. No.: B031103
CAS No.: 89-75-8
M. Wt: 209.5 g/mol
InChI Key: CEOCVKWBUWKBKA-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H3Cl3O and its molecular weight is 209.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Pharmaceutical and Nutraceutical Synthesis : Chang and Jwo (2000) explored the use of pyridine 1-oxide-catalyzed reactions of dichlorobenzoyl chlorides, demonstrating potential for efficient pharmaceutical and nutraceutical synthesis in a two-phase H2O/CH2Cl2 medium (Chang & Jwo, 2000).

  • Synthesis of Phenylacetic Acid Derivatives : Li et al. (2019) presented a novel method for synthesizing 2,4-dichlorophenylacetic acid from 2,4-dichlorobenzyl chloride, offering a new approach for preparing phenylacetic acid derivatives (Li, Zhang, Liu, & Liu, 2019).

  • Study of Solvolysis Reactions : Park and Kevill (2012) investigated the ortho effect in the solvolyses of 2,6-difluorobenzoyl chloride, providing insights into the reaction dynamics in different solvents (Park & Kevill, 2012).

  • Catalysis in Lamotrigine Synthesis : Leitch et al. (2017) evaluated various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, applicable in the synthesis of the pharmaceutical Lamotrigine (Leitch, John, Slavin, & Searle, 2017).

  • Antioxidant and Cytotoxic Properties : Gunasekaran et al. (2017) synthesized compounds showing significant antioxidant properties and cytotoxic potential against cancer cells, utilizing 2,4-dichloro-N-[di(alkyl/aryl)carbamothioyl]benzamide derivatives (Gunasekaran, Vadivel, Halcovitch, & Tiekink, 2017).

  • Quantification in Pharmaceutical Analysis : Fu et al. (2014) developed a method to quantify genotoxic 2,5-dichlorobenzoyl chloride in the drug substance MLN9708, highlighting its importance in pharmaceutical quality control (Fu, Lu, Hewitt, & Wang, 2014).

  • Influence on Solvolysis Reactions : Another study by Park and Kevill (2012) emphasized the ortho-effect of substituents in moderating the reactivity of dichlorobenzoyl chlorides in solvolyses, contributing to understanding solvent effects in these reactions (Park & Kevill, 2012).

  • Chlorination Reactions in Organic Chemistry : Singh and Kale (1999) investigated the chlorination of benzyl chloride to 4-chlorobenzyl chloride over zeolite catalysts, a reaction relevant to organic synthesis and industrial applications (Singh & Kale, 1999).

  • Synthesis and Crystal Structure Analysis : Zhang et al. (2020) synthesized dichlorobenzamide derivatives and analyzed their crystal structures, adding to the understanding of molecular configurations in organic chemistry (Zhang, Li, Wang, Jia, & Zhang, 2020).

Safety and Hazards

2,4-Dichlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It reacts violently with water, liberating toxic gas . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

2,4-Dichlorobenzoyl chloride has been used in the synthesis of biaryls following the Suzuki coupling . It was also used for acylation in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors . It has potential applications in the synthesis of other organic compounds .

Biochemical Analysis

Biochemical Properties

It is known to react with water, producing toxic gases . This suggests that it could potentially interact with enzymes, proteins, and other biomolecules in aqueous environments within the body, leading to biochemical reactions. Specific interactions with enzymes, proteins, or other biomolecules have not been reported in the literature.

Cellular Effects

Safety data sheets indicate that it can cause severe skin burns and eye damage , suggesting that it may have cytotoxic effects. It may also cause respiratory irritation . These effects indicate that 2,4-Dichlorobenzoyl chloride could potentially influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism. Specific cellular effects have not been reported in the literature.

Molecular Mechanism

It has been used in the synthesis of biaryls via Suzuki coupling , suggesting that it can participate in chemical reactions at the molecular level. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported in the literature.

Temporal Effects in Laboratory Settings

It is known to be moisture-sensitive , suggesting that its stability could be affected by humidity levels. Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported in the literature.

Metabolic Pathways

It has been used in the synthesis of thioesters of 4-chlorobenzoate and 2,4-dichlorobenzoate , suggesting that it could potentially be involved in metabolic pathways related to these compounds. Specific enzymes or cofactors that it interacts with, as well as effects on metabolic flux or metabolite levels, have not been reported in the literature.

Properties

IUPAC Name

2,4-dichlorobenzoyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOCVKWBUWKBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052603
Record name 2,4-Dichlorobenzoyl chloride
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Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid or liquid; mp = 21 deg C; [Acros Organics MSDS]
Record name 2,4-Dichlorobenzoyl chloride
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CAS No.

89-75-8
Record name 2,4-Dichlorobenzoyl chloride
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Record name Benzoyl chloride, 2,4-dichloro-
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Record name Benzoyl chloride, 2,4-dichloro-
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Record name 2,4-Dichlorobenzoyl chloride
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Record name 2,4-dichlorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

2,4-dichlorobenzoic acid (63 μL, 0.45 mmol) and N,N-dimethyl formamide (DMF) (50 μl) was dissolved in dichloromethane (10 mL). Oxalyl chloride (0.57 mL, 6.7 mmol) was added and the solution stirred at room temperature for 2 hours. The reaction was monitored to completion by LC-MS. The reaction was concentrated in vacuo to afford crude 2,4-dichlorobenzoyl chloride.
Quantity
63 μL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the suspension of compound Intermediate 233 (138 mg, 0.5 mmol, 1.0 equiv), tetrazolo[1,5-a]pyrimidine (Intermediate 234) (67 mg, 0.55 mmol, 1.1 equiv.) and Hunig's base (0.3 mL, 1.75 mmol, 3.5 equiv.), (CuOTf)2.Benzene (150 mg, 0.6 mmol, 1.2 equiv.) was added at room temperature in one portion under N2. After 6 hours at room temperature, HPLC analysis indicated the complete consumption of Intermediate 233. Allyl bromide (242 mg, 2.0 mmol, 4.0 equiv.) was added and the reaction solution was stirred for another 2 hours. The same workup/purification procedure were followed to afford Intermediate 235 (113 mg, 0.26 mml, 52% yield) along with Intermediate 236 (49 mg, 0.12 mmol, 25% yield).
Name
Intermediate 233
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
(CuOTf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
242 mg
Type
reactant
Reaction Step Three
Yield
52%
Yield
25%

Synthesis routes and methods III

Procedure details

The title compound was prepared in a manner analogous to Intermediate 12 substituting 2,4-dichlorobenzoic acid for 2-chloro-3-(trifluoromethyl)benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To the suspension of Intermediate 233 (138 mg, 0.5 mmol, 1.0 equiv), tetrazolo[1,5-a]pyrimidine (Intermediate 234) (67 mg, 0.55 mmol, 1.1 equiv.), allyl bromide (73 mg, 0.6 mmol, 1.2 equiv.) and Cs2CO3(0.49 g, 1.5 mmol, 3.0 equiv.) in THF (2 mL), CuI (48 mg, 0.25 mmol, 0.5 equiv.) was added at room temperature in one portion under N2. The reaction mixture was then stirred at room temperature under N2 for 16 hours. Celite and EtOAc (5 mL) were added and the suspension was stirred for 20 minutes. The insoluble solid was filtered off and washed with EtOAc. The filtrate solution was washed with brine, dried over Na2SO4 and concentrated. The crude product was purified by column chromatography with EtOAc/hexanes as eluents to afford compound Intermediate 235 (146 mg, 0.34 mmol, 67% yield) as a white solid. Byproducts Intermediate 236 (30 mg, 0.075 mmol, 15% yield) and Intermediate 237 (2% yield) were also isolated.
Name
Intermediate 233
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
48 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2,4-Dichlorobenzoyl chloride in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It is primarily utilized in the preparation of various heterocyclic compounds, including quinazolinone derivatives [, ] and acyl thiourea compounds [, ]. These compounds have demonstrated potential in various biological applications, such as anticancer, antioxidant, and urease inhibition activities.

Q2: How does the structure of this compound relate to its reactivity?

A2: The molecule contains a highly reactive acyl chloride functional group (-COCl) attached to a 2,4-dichlorobenzene ring. This structure allows it to readily undergo nucleophilic acyl substitution reactions, enabling the formation of amides, esters, and other derivatives. For instance, it reacts with potassium thiocyanate to form 2,4-dichlorobenzoyl isothiocyanate, a key intermediate in the synthesis of acyl thiourea derivatives [, ].

Q3: Are there studies examining the binding interactions of this compound derivatives with biological targets?

A3: Yes, in silico studies have investigated the binding of a this compound derivative, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, with RNA and DNA []. The computational analysis suggests the formation of a stable protein-ligand complex with RNA through hydrogen bonding. Additionally, DNA docking studies indicate its potential as a potent groove binder. These findings were further supported by experimental evidence, including UV-visible spectroscopy and binding parameter evaluation [].

Q4: What are the known crystallographic characteristics of compounds derived from this compound?

A4: Crystallographic studies have revealed valuable insights into the structural features of this compound derivatives. For example, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide exhibits planar rings positioned at a dihedral angle of 33.32(6)° []. The molecules form intramolecular N–H⋯O hydrogen bonds, generating S(6) ring motifs. Furthermore, intermolecular interactions like C–H⋯O, N–H⋯S hydrogen bonds, and C–H⋯π and π⋯π interactions contribute to the three-dimensional architecture of the crystal structure []. Similar analyses of other derivatives like N-(Biphenyl-2-thiocarbamoyl)-4-(1,3-dichlorophenyl) Carboxamide provide valuable information about their packing and intermolecular interactions [].

Q5: Have any environmental concerns been raised regarding this compound?

A5: While specific studies on this compound's environmental impact are limited within the provided research, its structural similarity to other chlorinated organic compounds raises concerns. These compounds are known for their persistence, bioaccumulation potential, and toxicity []. It is crucial to consider potential environmental risks and implement appropriate waste management and mitigation strategies.

Q6: What analytical techniques are commonly employed for the characterization and quantification of this compound and its derivatives?

A6: Several analytical techniques are routinely used to characterize this compound and its derivatives. These include:

  • Spectroscopy: FTIR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy are frequently used for structural elucidation and studying interactions with biological targets [, , ].
  • Elemental analysis: Determining the elemental composition aids in confirming the identity and purity of the synthesized compounds [, ].
  • X-ray crystallography: This technique provides detailed insights into the three-dimensional structure and packing arrangements within the crystal lattice of synthesized derivatives [, ].
  • Chromatographic techniques: Thin layer chromatography (TLC) helps assess the purity of synthesized compounds [].

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